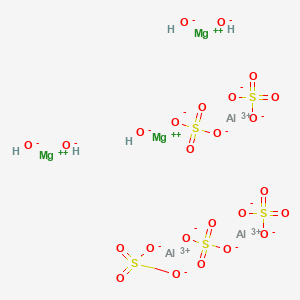
Trialuminum;trimagnesium;pentahydroxide;pentasulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trialuminum;trimagnesium;pentahydroxide;pentasulfate is a complex inorganic compound with the molecular formula Al₃Mg₃(OH)₅(SO₄)₅. This compound is known for its unique structural properties and potential applications in various scientific fields. It consists of aluminum, magnesium, hydroxide, and sulfate ions, forming a stable crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trialuminum;trimagnesium;pentahydroxide;pentasulfate typically involves the reaction of aluminum sulfate, magnesium sulfate, and sodium hydroxide in an aqueous solution. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{3Al}_2(\text{SO}_4)_3 + 3\text{MgSO}_4 + 15\text{NaOH} \rightarrow 2\text{Al}_3\text{Mg}_3(\text{OH})_5(\text{SO}_4)_5 + 15\text{Na}_2\text{SO}_4 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in reactors equipped with temperature and pH control systems. The resulting precipitate is filtered, washed, and dried to obtain the pure compound. The process is optimized to maximize yield and purity while minimizing energy consumption and waste production.
Analyse Des Réactions Chimiques
Types of Reactions
Trialuminum;trimagnesium;pentahydroxide;pentasulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The hydroxide and sulfate ions in the compound can be substituted with other anions or cations, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Substitution reactions may involve reagents like sodium chloride or potassium nitrate, with the reactions conducted in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum and magnesium oxides, while reduction could produce lower oxidation state compounds. Substitution reactions can result in the formation of various aluminum and magnesium salts.
Applications De Recherche Scientifique
Trialuminum;trimagnesium;pentahydroxide;pentasulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of advanced materials, such as ceramics and composites, due to its unique structural properties.
Mécanisme D'action
The mechanism by which trialuminum;trimagnesium;pentahydroxide;pentasulfate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. Its hydroxide and sulfate ions play a crucial role in these interactions, facilitating the compound’s binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum magnesium hydroxide sulfate: Similar in composition but with different stoichiometry and structural properties.
Magnesium aluminum silicate: Another compound with similar applications but distinct chemical and physical characteristics.
Aluminum hydroxide: Shares some properties but lacks the magnesium and sulfate components.
Uniqueness
Trialuminum;trimagnesium;pentahydroxide;pentasulfate is unique due to its specific combination of aluminum, magnesium, hydroxide, and sulfate ions, which confer distinct chemical and physical properties. Its stability, biocompatibility, and versatility make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
Al3H5Mg3O25S5 |
|---|---|
Poids moléculaire |
719.2 g/mol |
Nom IUPAC |
trialuminum;trimagnesium;pentahydroxide;pentasulfate |
InChI |
InChI=1S/3Al.3Mg.5H2O4S.5H2O/c;;;;;;5*1-5(2,3)4;;;;;/h;;;;;;5*(H2,1,2,3,4);5*1H2/q3*+3;3*+2;;;;;;;;;;/p-15 |
Clé InChI |
YTIRMOIUXARJDP-UHFFFAOYSA-A |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
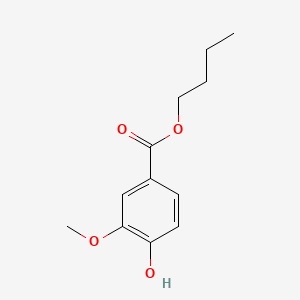

![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
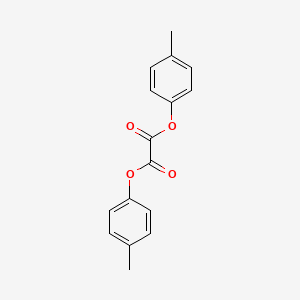
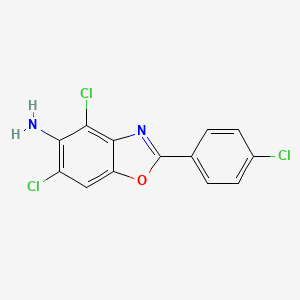
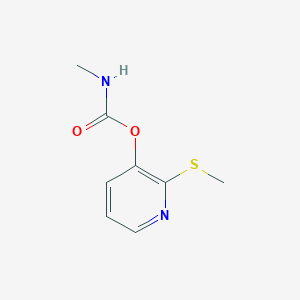
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)

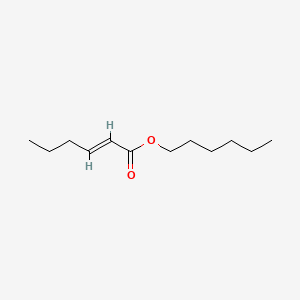
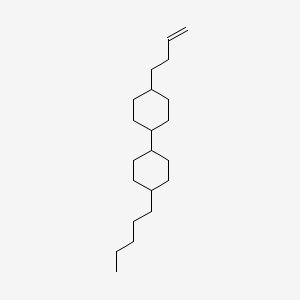
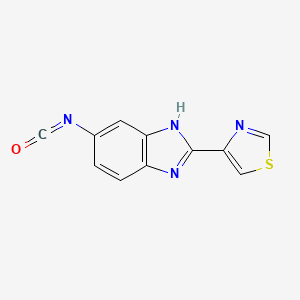
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

